(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide
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Overview
Description
The compound “(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring), a naphthalene moiety (a polycyclic aromatic hydrocarbon consisting of two fused benzene rings), and an acetyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of multiple ring structures. The exact structure would depend on the specific spatial arrangement of these rings and the orientation of the functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be influenced by factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of aromatic rings .Scientific Research Applications
Organic Synthesis and Chemical Properties
- The compound is part of research focusing on the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, demonstrating its role in facilitating complex chemical transformations (Nizami & Hua, 2018).
- Structural studies of 1,8-disubstituted naphthalenes, including analogs with methoxy and amino groups, highlight the compound's relevance in exploring nucleophile-electrophile interactions and potential applications in designing novel organic materials with specific electronic properties (Schweizer, Procter, Kaftory, & Dunitz, 1978).
Biological Activity
- Research into aminothiazoles and chromene derivatives, including those with a naphthalene moiety, has been conducted to evaluate their potential as anti-inflammatory agents. These studies contribute to understanding the compound's pharmacological profiles and developing new therapeutic agents (Thabet, Helal, Salem, & Abdelaal, 2011).
- Naphthalene carboxamide derivatives have been identified as nonnucleoside inhibitors of human cytomegalovirus polymerase, demonstrating the compound's utility in the discovery of antiviral agents with broad-spectrum activities against herpesviruses (Oien et al., 2002).
Material Science and Photophysical Properties
- Studies on the interaction of fluorescent probes with Bovine Serum Albumin (BSA) involving derivatives of naphthalene highlight the compound's relevance in the development of sensitive analytical tools for protein binding and interaction studies (Ghosh, Rathi, & Arora, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-acetyl-8-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14(26)24-22(27)18-13-16-9-6-12-20(28-2)21(16)29-23(18)25-19-11-5-8-15-7-3-4-10-17(15)19/h3-13H,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCDWXJRJWORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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